Deuterium Incorporation: CAY10696 vs. Unlabeled dinor-OPDA Provides a 5-Dalton Mass Shift for Quantitative MS
CAY10696 provides a critical 5-Dalton mass shift (monoisotopic nominal mass ~269 Da vs. ~264 Da for unlabeled dinor-OPDA) due to deuterium incorporation at five positions, enabling complete chromatographic co-elution with the target analyte while allowing mass spectrometric separation . In contrast, the unlabeled dinor-OPDA standard (Cayman Item No. 10710) has a mass of 264.4 Da and cannot serve as an internal standard for SID-MS because it co-elutes and shares the same MRM transitions as endogenous dinor-OPDA, preventing differentiation from the analyte . This isotopic discrimination is essential for accurate quantification in complex plant tissue matrices.
| Evidence Dimension | Mass Shift (ΔM, Da) for SID-MS Quantification |
|---|---|
| Target Compound Data | 5 Da (monoisotopic nominal mass ~269 Da for dinor-OPDA-d5) |
| Comparator Or Baseline | Unlabeled dinor-OPDA (Cayman 10710); 0 Da shift (monoisotopic nominal mass 264.4 Da) |
| Quantified Difference | 5 Da mass shift vs. 0 Da |
| Conditions | Calculated from molecular formulas: C16H19D5O3 (CAY10696) vs. C16H24O3 (unlabeled dinor-OPDA) |
Why This Matters
The 5-Da mass shift is the minimum requirement for MS resolution; unlabeled standards fail this criterion, making CAY10696 the only viable internal standard for precise dinor-OPDA quantification.
